3-(3-chlorophenyl)-N-(1H-imidazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-N-(1H-imidazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with a chlorophenyl group, an imidazole ring, and a carboxamide group
Vorbereitungsmethoden
The synthesis of 3-(3-chlorophenyl)-N-(1H-imidazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the chlorophenyl and imidazole groups. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may employ continuous flow reactors and optimized reaction conditions to scale up the synthesis efficiently .
Analyse Chemischer Reaktionen
3-(3-chlorophenyl)-N-(1H-imidazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The imidazole ring can participate in coupling reactions with aryl halides in the presence of palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-(3-chlorophenyl)-N-(1H-imidazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors.
Industrial Applications: The compound is explored for its use in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of 3-(3-chlorophenyl)-N-(1H-imidazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can interact with receptors to modulate their signaling pathways. The exact pathways involved depend on the specific biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
3-(3-chlorophenyl)-N-(1H-imidazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide can be compared with similar compounds such as:
- 3-(3-chlorophenyl)-N-(1H-imidazol-2-yl)-1-methyl-1H-pyrazole-4-carboxamide
- 3-(3-chlorophenyl)-N-(1H-imidazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
These compounds share similar structural features but differ in the position of the carboxamide group on the pyrazole ring. The unique positioning of functional groups in this compound contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C14H12ClN5O |
---|---|
Molekulargewicht |
301.73 g/mol |
IUPAC-Name |
5-(3-chlorophenyl)-N-(1H-imidazol-2-yl)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H12ClN5O/c1-20-12(13(21)18-14-16-5-6-17-14)8-11(19-20)9-3-2-4-10(15)7-9/h2-8H,1H3,(H2,16,17,18,21) |
InChI-Schlüssel |
HEOQVPISCLNXLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)NC3=NC=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.